molecular formula C14H20O10 B013922 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) CAS No. 4435-05-6

3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)

Cat. No. B013922
CAS RN: 4435-05-6
M. Wt: 362.33 g/mol
InChI Key: UZMFJHRMEQGHED-XXZHWVDOSA-N
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Description

3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) is a stable, crystalline precursor used in the preparation of acetobromomannose . It has a molecular weight of 362.33 and a molecular formula of C15H22O10 .

Scientific Research Applications

Microbial Mannosidases in Biotechnology

Microbial mannosidases, which act on mannans (a major constituent of hemicelluloses) to yield mannose, have significant applications in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents. Mannan hydrolyzing enzymes, including β-mannosidases necessary for the complete depolymerization of mannan, are produced mainly by bacteria and fungi, showcasing a wide range of pH and temperature activity. Their extensive application underscores the importance of research into carbohydrate-processing enzymes, which could be relevant to the use of "3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)" in creating biofuels and pharmaceuticals (Chauhan & Gupta, 2017).

C-Mannosylation in Protein Function

The study of C-mannosylation, a rare form of glycosylation involving a mannopyranose molecule, enhances our understanding of protein structure and function. This modification affects protein stability, secretion, and function, pointing to the sophisticated roles carbohydrates play in biomolecular interactions and potential therapeutic applications. Research into C-mannosylated proteins may uncover novel pathways and functions for mannopyranose-containing compounds in medicine and biotechnology (Crine & Acharya, 2021).

Mannich Bases and Pharmacological Properties

Mannich bases, derived from reactions involving carbohydrates, possess a variety of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. These findings suggest the potential for "3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)" to contribute to the synthesis of Mannich bases with significant therapeutic value, highlighting the compound's relevance in drug development and medicinal chemistry (Sethi et al., 2015).

Antioxidant Activity of Chromones

Research on chromones, compounds related to the broader class of phytochemicals that includes mannopyranoses, indicates their potential as radical scavengers and antioxidants. This activity suggests a pathway through which "3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)" might exert protective effects against cellular impairment, further supporting its application in developing treatments for diseases caused by oxidative stress (Yadav et al., 2014).

properties

IUPAC Name

[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)19-5-9-10(20-7(2)16)11(21-8(3)17)12-13(22-9)24-14(4,18)23-12/h9-13,18H,5H2,1-4H3/t9-,10-,11+,12+,13+,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMFJHRMEQGHED-XXZHWVDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]2[C@@H](O1)OC(O2)(C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)

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